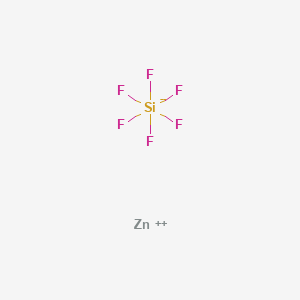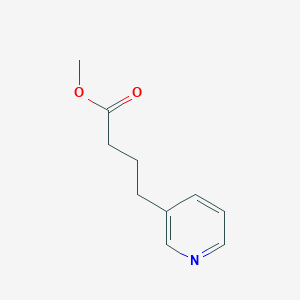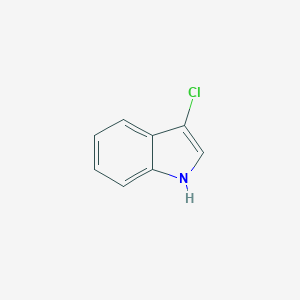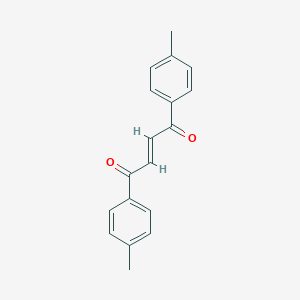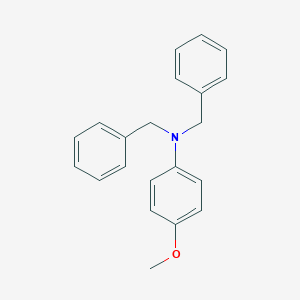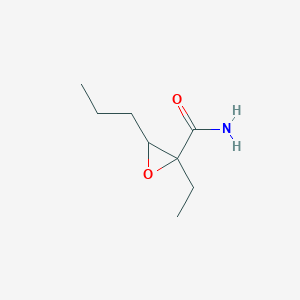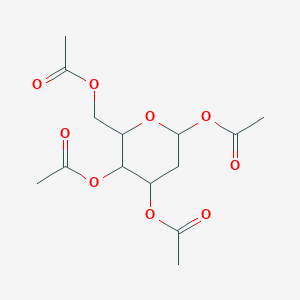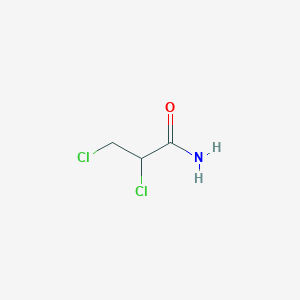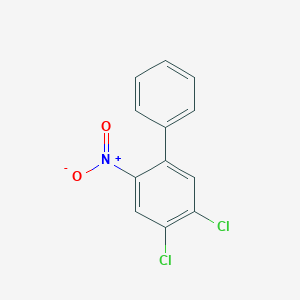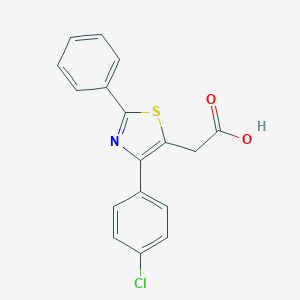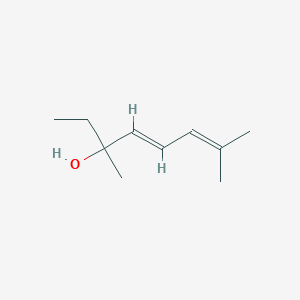
3,7-Dimethyl-4,6-octadien-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,7-Dimethyl-4,6-octadien-3-ol, also known as linalool, is a naturally occurring terpene alcohol found in many flowers and spice plants. It is widely recognized for its pleasant floral scent with a hint of spiciness. This compound is classified as an acyclic monoterpenoid and is commonly used in the fragrance and flavor industry .
准备方法
Synthetic Routes and Reaction Conditions: 3,7-Dimethyl-4,6-octadien-3-ol can be synthesized through various methods. One common synthetic route involves the acid-catalyzed cyclization of geraniol or nerol, which are isomers of linalool. The reaction typically requires an acid catalyst such as sulfuric acid or phosphoric acid and is conducted under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, this compound is often produced through the steam distillation of essential oils from plants such as lavender, coriander, and sweet basil. The extracted oil is then subjected to fractional distillation to isolate and purify the compound .
化学反应分析
Types of Reactions: 3,7-Dimethyl-4,6-octadien-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form linalool oxide or further to linalool hydroperoxide.
Reduction: Hydrogenation of this compound yields dihydrolinalool and tetrahydrolinalool, which are more stable and less prone to oxidation.
Esterification: Reaction with acetic acid produces linalyl acetate, a popular fragrance ingredient.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Esterification: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are used.
Major Products Formed:
- Linalool oxide
- Linalool hydroperoxide
- Dihydrolinalool
- Tetrahydrolinalool
- Linalyl acetate
科学研究应用
3,7-Dimethyl-4,6-octadien-3-ol has a wide range of applications in scientific research:
- Chemistry: Used as a precursor in the synthesis of various fragrance compounds and as a reagent in organic synthesis.
- Biology: Studied for its antimicrobial and anti-inflammatory properties.
- Medicine: Investigated for its potential therapeutic effects, including its use as an anxiolytic and sedative agent.
- Industry: Utilized in the production of perfumes, cosmetics, and household cleaning products due to its pleasant scent and stability .
作用机制
The mechanism of action of 3,7-Dimethyl-4,6-octadien-3-ol involves its interaction with various molecular targets and pathways:
- Molecular Targets: It interacts with olfactory receptors, leading to its characteristic scent perception.
- Pathways Involved: It modulates the activity of neurotransmitters such as gamma-aminobutyric acid (GABA), contributing to its sedative and anxiolytic effects .
相似化合物的比较
- Geraniol: Another monoterpenoid alcohol with a rose-like scent.
- Nerol: An isomer of geraniol with a similar floral fragrance.
- Citronellol: A monoterpenoid alcohol with a citrus-like aroma.
Comparison:
- Uniqueness: 3,7-Dimethyl-4,6-octadien-3-ol is unique due to its balanced floral and spicy scent, making it highly versatile in fragrance formulations.
- Chemical Structure: While geraniol and nerol are isomers, they differ in the position of the double bonds, leading to distinct olfactory properties .
属性
CAS 编号 |
18479-54-4 |
|---|---|
分子式 |
C10H18O |
分子量 |
154.25 g/mol |
IUPAC 名称 |
3,7-dimethylocta-4,6-dien-3-ol |
InChI |
InChI=1S/C10H18O/c1-5-10(4,11)8-6-7-9(2)3/h6-8,11H,5H2,1-4H3 |
InChI 键 |
QLRNLHNEZFMRSR-UHFFFAOYSA-N |
SMILES |
CCC(C)(C=CC=C(C)C)O |
手性 SMILES |
CCC(C)(/C=C/C=C(C)C)O |
规范 SMILES |
CCC(C)(C=CC=C(C)C)O |
Key on ui other cas no. |
18479-54-4 |
同义词 |
3,7-dimethyl-4,6-octadien-3-ol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Pyrido[2,3-d]pyridazine-8(7H)-thione](/img/structure/B92917.png)
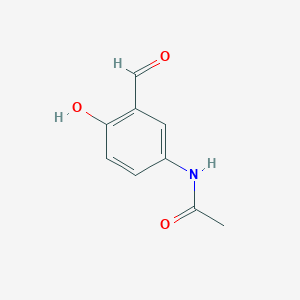
![Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one](/img/structure/B92920.png)
